[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol
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Overview
Description
[(1R,7R)-1-chloro-3-azabicyclo[510]octan-7-yl]methanol is a bicyclic compound featuring a chlorine atom and a hydroxyl group attached to a nitrogen-containing ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol typically involves the following steps:
Formation of the bicyclic ring system: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chlorine atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Addition of the hydroxyl group: The hydroxyl group can be introduced via a nucleophilic substitution reaction using a suitable alcohol or hydroxylating agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as distillation, crystallization, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The chlorine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a dechlorinated product.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of [(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting or modulating the activity of enzymes.
Interacting with receptors: Altering signal transduction pathways.
Disrupting cellular processes: Affecting the function of cellular components.
Comparison with Similar Compounds
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol can be compared with other similar compounds, such as:
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]ethanol: Differing by the presence of an ethyl group instead of a hydroxyl group.
[(1R,7R)-1-bromo-3-azabicyclo[5.1.0]octan-7-yl]methanol: Differing by the presence of a bromine atom instead of a chlorine atom.
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanamine: Differing by the presence of an amine group instead of a hydroxyl group.
These comparisons highlight the uniqueness of [(1R,7R)-1-chloro-3-azabicyclo[51
Properties
Molecular Formula |
C8H14ClNO |
---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
[(1R,7R)-1-chloro-3-azabicyclo[5.1.0]octan-7-yl]methanol |
InChI |
InChI=1S/C8H14ClNO/c9-8-4-7(8,6-11)2-1-3-10-5-8/h10-11H,1-6H2/t7-,8+/m1/s1 |
InChI Key |
KAYQHOSOSYXPDL-SFYZADRCSA-N |
Isomeric SMILES |
C1C[C@@]2(C[C@@]2(CNC1)Cl)CO |
Canonical SMILES |
C1CC2(CC2(CNC1)Cl)CO |
Origin of Product |
United States |
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